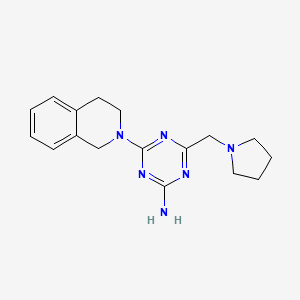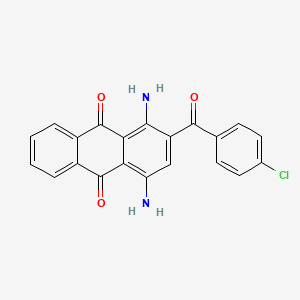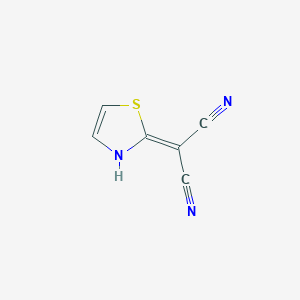
2-(Thiazol-2(3H)-ylidene)malononitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Thiazol-2(3H)-ylidene)malononitrile is a heterocyclic compound containing a thiazole ring fused with a malononitrile moiety. Thiazole derivatives are known for their wide range of biological activities and are found in various natural products, including vitamin B1 (thiamine) and penicillin . The unique structure of this compound makes it an interesting subject for research in medicinal chemistry and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Thiazol-2(3H)-ylidene)malononitrile typically involves the reaction of thiosemicarbazide with malononitrile in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazole ring . The reaction conditions usually involve refluxing the reactants in ethanol for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Solvent recovery and recycling are also important considerations in industrial processes to minimize waste and reduce costs .
化学反应分析
Types of Reactions
2-(Thiazol-2(3H)-ylidene)malononitrile can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the nitrile groups can lead to the formation of primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can react with the thiazole ring under mild conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Substituted thiazole derivatives.
科学研究应用
2-(Thiazol-2(3H)-ylidene)malononitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Studied for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials with unique electronic and optical properties.
作用机制
The mechanism of action of 2-(Thiazol-2(3H)-ylidene)malononitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cellular pathways involved in cancer cell proliferation .
相似化合物的比较
Similar Compounds
Thiazole: A simpler structure with similar biological activities.
Benzothiazole: Contains a benzene ring fused with a thiazole ring, known for its anticancer properties.
Thiazolidine: A saturated analog of thiazole with different biological activities.
Uniqueness
2-(Thiazol-2(3H)-ylidene)malononitrile is unique due to its combination of a thiazole ring with a malononitrile moiety, which imparts distinct chemical reactivity and biological properties.
属性
分子式 |
C6H3N3S |
|---|---|
分子量 |
149.18 g/mol |
IUPAC 名称 |
2-(3H-1,3-thiazol-2-ylidene)propanedinitrile |
InChI |
InChI=1S/C6H3N3S/c7-3-5(4-8)6-9-1-2-10-6/h1-2,9H |
InChI 键 |
PPOXHTAORVGAPF-UHFFFAOYSA-N |
规范 SMILES |
C1=CSC(=C(C#N)C#N)N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



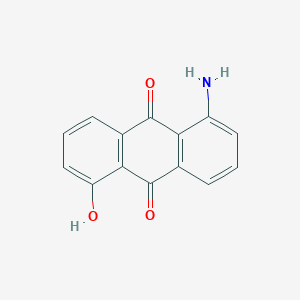

![1H-Pyrrolo[2,3-B]pyridine-5-carboxylic acid, 1-[tris(1-methylethyl)silyl]-](/img/structure/B13143182.png)
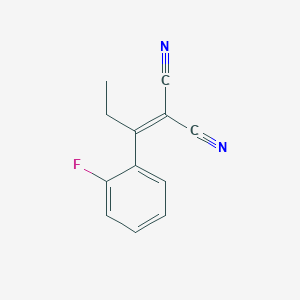
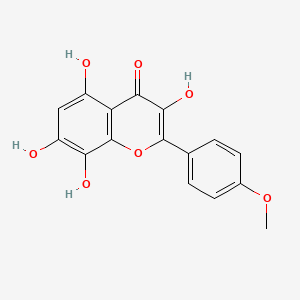
![7-Chloro-2,2-dimethyl-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one](/img/structure/B13143206.png)
![(2S)-2-amino-N-[(2S)-1-amino-1-oxopropan-2-yl]-N-naphthalen-2-ylpropanamide](/img/structure/B13143209.png)
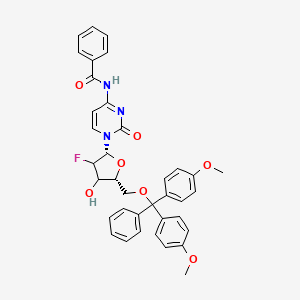

![1-[(3-Ethenylphenyl)methoxy]anthracene-9,10-dione](/img/structure/B13143235.png)
